molecular formula C15H13N3O2S B2606472 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034347-80-1

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2606472
CAS No.: 2034347-80-1
M. Wt: 299.35
InChI Key: XUHZBELYYLTIJQ-UHFFFAOYSA-N
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Description

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridine ring, and an isoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the pyridine ring: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the pyridine is coupled with a halogenated isoxazole intermediate.

    Attachment of the thiophene ring: This can be done through another cross-coupling reaction or a direct substitution reaction, depending on the available functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combination of three different heterocyclic rings, which imparts unique chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in scientific research.

Biological Activity

5-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of isoxazole, thiophene, and pyridine rings, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2SC_{15}H_{13}N_{3}O_{2}S, with a molecular weight of 299.3 g/mol. Its structure includes functional groups that are often associated with biological activity, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For example, derivatives have demonstrated significant inhibitory effects against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that modifications to the isoxazole core can enhance antibacterial properties.

Cytotoxicity

In vitro assays have evaluated the cytotoxic effects of related compounds on human cell lines, including HaCat and Balb/c 3T3 cells. The results indicated moderate cytotoxicity, suggesting that while these compounds may be effective against bacteria, their safety profiles require further assessment .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar heterocyclic compounds:

Compound NameStructureAntimicrobial ActivityCytotoxicity
Compound AIsoxazole derivativeMIC = 0.21 μM against E. coliModerate
Compound BThiazole derivativeMIC = 0.15 μM against P. aeruginosaHigh
5-methyl-N...Current compoundMIC = 0.21 μM against E. coliModerate

Case Studies

  • Antibacterial Efficacy : In a study evaluating various thiazolopyridine derivatives, one compound exhibited potent activity against gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assessment : Another investigation reported on the cytotoxic effects of isoxazole derivatives using MTT assays on cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .

Properties

IUPAC Name

5-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-5-13(18-20-10)15(19)17-8-11-6-12(9-16-7-11)14-3-2-4-21-14/h2-7,9H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHZBELYYLTIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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